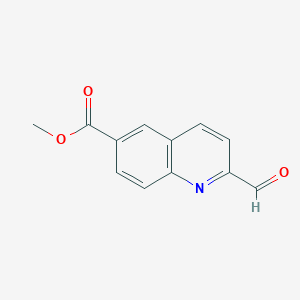

Methyl 2-formylquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAOFVMFSSMVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Formylquinoline 6 Carboxylate

Precursor Synthesis via Quinoline-6-carboxylic Acid Esterification

The initial phase in the synthesis of the target compound is the esterification of 2-methylquinoline-6-carboxylic acid to its corresponding methyl ester, Methyl 2-methylquinoline-6-carboxylate. This transformation can be achieved through several established methods, including direct acid-catalyzed esterification and procedures involving the in situ formation of a more reactive acid chloride intermediate.

Acid-Catalyzed Esterification of 2-Methylquinoline-6-carboxylic Acid with Methanol

The Fischer-Speier esterification, commonly known as Fischer esterification, is a widely used method for converting carboxylic acids to esters. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of Methyl 2-methylquinoline-6-carboxylate, 2-methylquinoline-6-carboxylic acid is reacted with methanol, which typically serves as both the reactant and the solvent.

The reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of methanol is used. Additionally, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor the product. organic-chemistry.orglibretexts.org Common strong acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.comlibretexts.org

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-Methylquinoline-6-carboxylic Acid, Methanol | Formation of the methyl ester |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl and activate the carboxylic acid |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent; drives equilibrium |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

In Situ Acid Chloride Formation for Esterification Processes

An alternative and often more rapid method for esterification involves the conversion of the carboxylic acid to a more reactive acyl halide, which then readily reacts with an alcohol to form the ester. libretexts.orgchemistryguru.com.sg Thionyl chloride (SOCl₂) is a common reagent for this purpose. chemistryguru.com.sglibretexts.org In an in situ process, the acid chloride is not isolated but is generated within the reaction mixture and immediately consumed.

When thionyl chloride is added to a solution of 2-methylquinoline-6-carboxylic acid in methanol, two processes facilitate the esterification. Firstly, the reaction between thionyl chloride and methanol generates anhydrous hydrogen chloride (HCl). commonorganicchemistry.com This HCl then acts as a catalyst for a Fischer-type esterification as described in the previous section. commonorganicchemistry.com Secondly, thionyl chloride reacts directly with the carboxylic acid to form an acyl chloride intermediate. libretexts.orgmasterorganicchemistry.com This acyl chloride is highly electrophilic and reacts swiftly with methanol to produce the methyl ester, along with sulfur dioxide (SO₂) and HCl as byproducts. masterorganicchemistry.com This dual mechanism makes the thionyl chloride-methanol system a very effective method for the esterification of carboxylic acids. orientjchem.org The reaction is typically performed at room temperature or with gentle heating. chemistryguru.com.sg

Oxidative Generation of the 2-Formyl Moiety

The second critical stage of the synthesis is the selective oxidation of the benzylic methyl group at the 2-position of the quinoline (B57606) ring to a formyl group. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known for its efficacy in oxidizing activated methyl and methylene groups. wikipedia.orgadichemistry.com

Selenium Dioxide-Mediated Benzylic Oxidation of the 2-Methyl Group

The oxidation of the methyl group on the quinoline ring is a key step in forming the final product. Selenium dioxide is a specific oxidizing agent for this type of benzylic oxidation, often referred to as the Riley oxidation. wikipedia.orgadichemistry.com The reaction involves heating the precursor, Methyl 2-methylquinoline-6-carboxylate, with a stoichiometric amount of selenium dioxide. nih.gov The 2-methyl group of a quinoline system is generally more susceptible to oxidation than a methyl group at the 4-position. nih.gov

The mechanism of this oxidation is thought to proceed via an initial ene reaction between the methyl group and SeO₂, followed by a commonorganicchemistry.comwikipedia.org-sigmatropic rearrangement to form an intermediate that hydrolyzes to the corresponding aldehyde. wikipedia.orgadichemistry.com

The conditions for the selenium dioxide oxidation must be carefully controlled to maximize the yield of the desired aldehyde and minimize side reactions. The reaction is commonly carried out in a solvent such as 1,4-dioxane, often at reflux temperatures. nih.gov

The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to the formation of byproducts, including overoxidation to the carboxylic acid or the formation of tarry decomposition products. Therefore, finding the optimal temperature that allows for a reasonable reaction time while maintaining high selectivity is crucial.

Table 2: Variables in SeO₂ Oxidation

| Variable | Effect on Reaction | Considerations for Optimization |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Balance reaction speed with the prevention of byproduct formation. |

| Solvent | Affects solubility and reaction kinetics. | Dioxane is common; cosolvents can modify reactivity. |

| Cosolvent Ratio | Can fine-tune reaction conditions. | Optimize for maximum yield and purity of the aldehyde. |

| Reaction Time | Determines the extent of conversion. | Monitor to prevent overoxidation with prolonged heating. |

A significant challenge in the selenium dioxide oxidation of methyl groups is the potential for overoxidation of the resulting aldehyde to the corresponding carboxylic acid. nih.gov Several strategies can be employed to minimize this unwanted side reaction.

One effective approach is to use a catalytic amount of selenium dioxide in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (TBHP). adichemistry.comresearchgate.net The TBHP reoxidizes the reduced form of selenium, allowing for a catalytic cycle. This method often permits the use of milder reaction conditions, which can significantly reduce the likelihood of overoxidation. researchgate.net

Another strategy involves careful control of the reaction time. The oxidation of the aldehyde to the carboxylic acid is often a slower process than the initial oxidation of the methyl group. nih.gov Therefore, by monitoring the reaction progress (e.g., by thin-layer chromatography) and stopping it once the starting material is consumed, the formation of the carboxylic acid byproduct can be minimized.

Finally, the reaction workup can also be tailored to separate the desired aldehyde from any acid byproduct. Neutralization of the reaction mixture can help in the isolation process, as the acidic byproduct will have different solubility properties than the aldehyde.

Emerging Approaches in Quinoline Functionalization Relevant to Formyl Ester Synthesis

The synthesis of specifically functionalized quinolines, such as Methyl 2-formylquinoline-6-carboxylate, is increasingly benefiting from modern synthetic methodologies that prioritize efficiency, selectivity, and sustainable practices. These emerging approaches often focus on the direct functionalization of the quinoline core, bypassing traditional multi-step sequences. Key advancements relevant to the introduction of formyl and ester functionalities include transition-metal-catalyzed C-H activation, electrochemical methods, and the use of novel catalytic systems.

Transition-Metal-Catalyzed C-H Activation

Direct C-H bond functionalization has become a powerful tool in organic synthesis, allowing for the introduction of functional groups onto aromatic and heteroaromatic rings with high atom economy. nih.gov For quinoline systems, catalysts based on rhodium, palladium, ruthenium, and copper have been instrumental in achieving regioselective functionalization. nih.govmdpi.comrsc.org

One of the most significant strategies is the rhodium-catalyzed ortho-C–H bond activation of aromatic amines, which can be applied to the synthesis of quinoline carboxylates. mdpi.com For instance, A. Sudalai and colleagues developed a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters, where formic acid serves as a C1 synthon, to produce quinoline carboxylates regioselectively. mdpi.com This approach highlights the potential for building the functionalized quinoline core in a single, efficient step.

Palladium catalysis is also prominent, particularly for functionalizing quinoline N-oxides, which can then be deoxygenated. nih.gov While many examples focus on arylation or alkylation, the underlying principles of directed C-H activation can be adapted for carboxylation or formylation. nih.gov The choice of directing group and catalyst system is crucial for controlling the position of functionalization on the quinoline ring. rsc.org

Table 1: Examples of Transition-Metal-Catalyzed Quinoline Functionalization

| Catalyst System | Reactants | Functional Group Introduced | Key Feature |

|---|---|---|---|

| Rhodium / Copper(II) | Aniline derivatives, Alkynyl esters, Formic acid | Carboxylate | Regioselective synthesis via ortho-C-H activation. mdpi.com |

| Palladium(II) Acetate | Quinoline N-oxide, Aryl bromides | Aryl | C2 arylation via a Concerted Metalation-Deprotonation (CMD) pathway. nih.gov |

Electrochemical and Photochemical Methods

In the quest for greener and more sustainable chemical processes, electro- and photochemistry have emerged as powerful alternatives to traditional methods. These techniques can often be performed under mild, oxidant-free conditions. organic-chemistry.org

An important development is the electrochemical C(sp²)-H formylation of electron-deficient quinolines. organic-chemistry.org This method utilizes methanol as an inexpensive and readily available formyl source. The reaction is mediated by a catalytic amount of N-hydroxyphthalimide (NHPI) which acts as a hydrogen atom transfer (HAT) catalyst, completely avoiding the need for transition metals. organic-chemistry.org Such an approach could theoretically be applied to a quinoline-6-carboxylate precursor to install the C2-formyl group.

Visible-light-mediated reactions, often employing photocatalysts like titanium dioxide or organic dyes, also represent a significant advance. organic-chemistry.org These methods can drive reactions such as oxidative cyclizations to form the quinoline scaffold under mild and environmentally friendly conditions, using oxygen from the air as a green oxidant. organic-chemistry.org While direct photocatalytic formylation of quinolines is still a developing area, the principles have been successfully applied to the synthesis of various functionalized N-heterocycles.

Table 2: Emerging Electrochemical and Photochemical Functionalization

| Method | Reagents/Catalyst | Functionalization | Key Advantage |

|---|---|---|---|

| Electrochemical HAT | Methanol, N-hydroxyphthalimide (catalyst) | C(sp²)-H Formylation | Transition-metal and oxidant-free. organic-chemistry.org |

| Visible-Light Photocatalysis | Anthraquinone (catalyst), DMSO (oxidant) | Oxidative Cyclization (forms quinoline core) | Uses visible light and a mild organic catalyst. organic-chemistry.org |

Novel C1 Sources and Formylating Agents

Classical formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), are effective but often require harsh conditions. chemijournal.com Research into alternative C1 sources and milder formylating agents is a key aspect of modern quinoline functionalization.

Carbon dioxide (CO₂) has been explored as a sustainable C1 source for N-formylation of quinoline derivatives over heterogeneous catalysts like Ru/ZIF-8. tandfonline.com Although this specific example pertains to N-formylation of the reduced tetrahydroquinoline, it demonstrates the growing interest in utilizing CO₂ in synthetic chemistry. Adapting this concept for C-formylation remains a significant but desirable challenge.

The use of dimethyl sulfoxide (DMSO) as a one-carbon synthon in oxidative annulation reactions to build the quinoline ring is another innovative approach. mdpi.com For example, 4-arylquinolines can be synthesized from anilines and aryl ketones with DMSO serving as both the solvent and the methylene (=CH) source. mdpi.com These methods construct the quinoline skeleton with inherent functionalization, providing alternative pathways to highly substituted derivatives.

By leveraging these emerging strategies—C-H activation, electro- and photochemistry, and novel C1 sources—the synthesis of complex molecules like this compound can be approached with greater efficiency, precision, and sustainability than ever before.

An in-depth analysis of the chemical behavior of this compound reveals a versatile reactivity profile, particularly centered around its formyl group at the C-2 position. This functionality serves as a prime site for a variety of chemical transformations, including reductive aminations, oxidations, and condensation reactions, enabling the synthesis of a diverse array of quinoline derivatives.

Applications As a Versatile Synthetic Intermediate and Building Block

Role in Medicinal Chemistry Lead Optimization Campaigns

In the field of medicinal chemistry, the structural framework of Methyl 2-formylquinoline-6-carboxylate serves as a valuable starting point for the development and optimization of new therapeutic agents. The quinoline (B57606) scaffold itself is a well-established "privileged structure" known for its presence in a wide array of biologically active compounds. acs.org

The unique arrangement of functional groups in this compound makes it a suitable precursor for the synthesis of targeted chemical probes. The aldehyde at the 2-position is particularly reactive, allowing for its conjugation to other molecules to create tools for biological imaging and sensing. Quinoline derivatives, in general, are widely used in the design of fluorescent sensors for detecting specific metal ions, such as Zn2+. nanobioletters.com The formyl group can be readily converted into an imine or other functionalities, enabling the attachment of fluorophores or recognition moieties. This strategic positioning allows for the development of probes where binding to a biological target could modulate the electronic properties of the quinoline system, leading to a detectable signal. nanobioletters.com

Table 1: Synthetic Utility in Chemical Probe Development

| Functional Group | Position | Role in Probe Synthesis | Potential Application |

| 2-Formyl (-CHO) | C2 | Reactive handle for conjugation via imine formation or reductive amination. | Fluorescent probes for biological imaging. |

| Quinoline Core | - | Provides a rigid, conjugated scaffold that can exhibit fluorescence. | Metal ion sensors. nanobioletters.com |

| 6-Carboxylate (-COOCH₃) | C6 | Site for further modification to tune solubility or attach other functional units. | Modulating probe properties. |

The compound is an ideal scaffold for creating libraries of related molecules (analogues) to investigate structure-activity relationships (SAR) and structure-reactivity relationships. In lead optimization, medicinal chemists systematically modify a parent structure to understand how different chemical features affect a molecule's biological activity. The reactivity of the formyl group is a key feature, allowing for diverse chemical transformations.

For instance, this compound has been utilized as an intermediate in the synthesis of inhibitors for the Heat Shock Factor 1 (HSF1) pathway. Through reactions like reductive amination or Schiff base formation at the formyl group, a variety of amine-containing side chains can be introduced. This enables researchers to systematically vary the steric and electronic properties of the substituent at the 2-position and evaluate the impact on inhibitory activity. Such studies are crucial for identifying the optimal chemical features required for potent and selective biological activity.

Contribution to the Construction of Complex Quinoline-Derived Architectures

Beyond its direct use in creating analogues, this compound serves as a fundamental building block for constructing more elaborate and complex molecular architectures that incorporate the quinoline nucleus. The presence of two distinct and reactive functional groups—the aldehyde and the ester—allows for sequential and controlled synthetic operations.

The formyl group can undergo a wide range of reactions, including:

Reductive Amination: To introduce substituted amino groups.

Wittig Reactions: To form alkenes.

Oxidation: To form a carboxylic acid, leading to quinoline-2,6-dicarboxylic acid.

Reduction: To form a primary alcohol (methyl 2-hydroxymethylquinoline-6-carboxylate).

The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual functionality makes the compound a valuable intermediate for synthesizing complex quinoline-based amides and other intricate heterocyclic systems. The ability to build out from two different points on the quinoline scaffold is essential for creating the complex three-dimensional structures often required for high-affinity interactions with biological targets.

Potential in Materials Science and Catalyst Development (Inferred from general quinoline applications)

While specific research on this compound in materials science and catalysis is not widely documented, its potential can be inferred from the known applications of quinoline derivatives. mdpi.comtandfonline.com

In materials science , the extended π-conjugated system of the quinoline ring is a key feature. researchgate.net This characteristic is often exploited in the development of organic electronic materials. Quinoline-based structures are known to be useful for creating dyes and pigments. Furthermore, metal complexes of quinoline derivatives have been investigated for their strong photoluminescence properties, making them candidates for use in electroluminescent devices or solar cells. tandfonline.com The functional groups on this compound provide handles to incorporate it into larger polymeric structures or to tune its optical and electronic properties.

In catalyst development , quinoline derivatives can act as ligands that coordinate with metal centers to form catalysts for organic reactions. mdpi.com The nitrogen atom in the quinoline ring and the oxygen atoms of the formyl and carboxylate groups can act as coordination sites for metal ions. mdpi.com For example, copper-quinoline complexes have been shown to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.comscilit.com The specific electronic and steric environment provided by the this compound ligand could be harnessed to develop novel metal complexes with unique catalytic activities and selectivities. mdpi.com

Table 2: Inferred Potential Applications Based on Quinoline Chemistry

| Field | Potential Application | Rationale based on Quinoline Derivatives | Key Structural Features |

| Materials Science | Dyes and Pigments | Quinoline core possesses chromophoric properties. | Conjugated aromatic system. |

| Electroluminescent Devices | Metal complexes of quinolines can exhibit strong photoluminescence. tandfonline.com | Quinoline scaffold, coordination sites. | |

| Nonlinear Optical Materials | Extended π-conjugation is crucial for NLO applications. researchgate.net | Bicyclic aromatic π-system. | |

| Catalyst Development | Ligand for Metal Catalysts | Quinolines form stable complexes with metals to catalyze reactions. mdpi.com | Nitrogen and oxygen atoms for metal coordination. |

Advanced Spectroscopic and Computational Investigations

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for the structural characterization of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, offer a comprehensive picture of the molecular architecture and electronic landscape of "Methyl 2-formylquinoline-6-carboxylate".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm uncw.edunih.gov. The exact chemical shifts and coupling patterns are influenced by the positions of the formyl and methyl carboxylate substituents. The formyl proton (-CHO) is anticipated to be the most deshielded proton, appearing as a singlet significantly downfield, likely above δ 10.0 ppm. The methyl protons of the ester group (-COOCH₃) would present as a singlet in the upfield region, typically around δ 3.9-4.0 ppm tsijournals.com.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the formyl and ester groups are expected to resonate at the lowest field, typically in the range of δ 160-200 ppm. The aromatic carbons of the quinoline ring will appear in the approximate range of δ 120-150 ppm, with the carbon attached to the nitrogen atom appearing at a lower field. The methyl carbon of the ester group will be observed at a much higher field, typically around δ 50-60 ppm researchgate.netnih.gov. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the precise assignment of these chemical shifts researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl Proton (-CHO) | > 10.0 | - |

| Quinoline Aromatic Protons | 7.0 - 9.0 | - |

| Methyl Protons (-OCH₃) | 3.9 - 4.0 | - |

| Formyl Carbon (-CHO) | - | 190 - 200 |

| Ester Carbonyl Carbon (-COO-) | - | 160 - 170 |

| Quinoline Aromatic Carbons | - | 120 - 150 |

| Methyl Carbon (-OCH₃) | - | 50 - 60 |

Note: These are predicted chemical shift ranges based on typical values for similar functional groups and quinoline derivatives.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and ester groups. The C=O stretch of the aromatic aldehyde is typically observed in the region of 1680-1705 cm⁻¹. The C=O stretch of the methyl ester is expected around 1720-1740 cm⁻¹. Additionally, the C-H stretching vibration of the aldehyde group usually appears as a pair of weak bands between 2820 and 2720 cm⁻¹. The spectrum will also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ range nih.goviitm.ac.in.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the quinoline ring are often strong in the Raman spectrum. The C=O stretching vibrations will also be present, though their intensities may differ from the IR spectrum. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and can provide a more detailed fingerprint of the molecular structure nih.govuci.edunih.gov.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O Stretch | 1680 - 1705 | IR |

| Ester | C=O Stretch | 1720 - 1740 | IR |

| Aldehyde | C-H Stretch | 2820 & 2720 | IR |

| Aromatic | C-H Stretch | > 3000 | IR, Raman |

| Quinoline Ring | C=C, C=N Stretch | 1450 - 1600 | IR, Raman |

| Ester | C-O Stretch | 1200 - 1300 | IR |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, leading to characteristic absorption bands. The presence of the formyl and methyl carboxylate groups, which are auxochromes, will influence the position and intensity of these absorptions. For a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, absorption bands were observed at 207, 237, and 319 nm, corresponding to π-π* and n-π* transitions nih.gov. It is expected that "this compound" will exhibit a similar UV-Vis spectrum, with multiple absorption bands in the UV region, likely between 200 and 400 nm. The exact wavelengths of maximum absorbance (λmax) are sensitive to the solvent polarity researchgate.netnih.gov.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry would provide a very accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the formyl group (-CHO): A fragmentation resulting in a peak at [M-29]⁺.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester: A fragmentation leading to a peak at [M-31]⁺.

Loss of the entire methoxycarbonyl group (-COOCH₃): This would result in a peak at [M-59]⁺.

Cleavage of the quinoline ring: The stable quinoline ring system can also undergo characteristic fragmentation, such as the loss of HCN mcmaster.caresearchgate.net.

The relative abundance of these fragment ions helps to piece together the molecular structure libretexts.orgyoutube.comopenstax.org.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Lost | Mass of Fragment (amu) | Resulting m/z |

| H | 1 | [M-1]⁺ |

| CHO | 29 | [M-29]⁺ |

| OCH₃ | 31 | [M-31]⁺ |

| COOCH₃ | 59 | [M-59]⁺ |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical insights into the electronic structure, geometry, and spectroscopic properties of molecules, complementing experimental data.

DFT calculations are a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT can be employed to:

Optimize the molecular geometry: To determine the most stable three-dimensional arrangement of the atoms.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can then be compared with experimental data for validation elixirpublishers.comresearchgate.netnih.gov. The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly used for such calculations on quinoline derivatives researchgate.netnih.govsciengpub.ir.

Analyze the electronic structure: Calculations of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and can explain the electronic transitions observed in the UV-Vis spectrum nih.govelixirpublishers.com.

Map the electrostatic potential (ESP): The ESP surface reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species nih.gov.

Through these comprehensive spectroscopic and computational investigations, a detailed and accurate understanding of the structural and electronic characteristics of "this compound" can be achieved.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational dynamics in different environments, such as in a solvent like water or ethanol. The simulation would reveal how the formyl and carboxylate groups rotate and flex over time, providing a dynamic picture of the molecule's accessible conformations.

Furthermore, MD is exceptionally useful for studying intermolecular interactions. For example, simulations of quinoline derivatives in water have been used to calculate interaction energies and analyze radial distribution functions (RDFs), which describe how the density of solvent molecules varies as a function of distance from the solute. arabjchem.org This provides a detailed understanding of solvation and how the molecule interacts with its environment. In another study, MD simulations were performed on quinoline-3-carboxamides (B1200007) docked into kinase enzymes to establish the stability of the protein-ligand interactions over a 100-nanosecond timescale. mdpi.com This demonstrates the power of MD in a biological context to validate docking poses and understand the dynamics of molecular recognition.

Mechanistic Investigations through Combined Experimental and Theoretical Approaches

Understanding the reaction mechanisms of quinoline derivatives is crucial for optimizing synthetic routes and developing new applications. A powerful strategy involves combining experimental studies (e.g., kinetic analysis, intermediate trapping, spectroscopic monitoring) with theoretical calculations.

For instance, the synthesis of quinolines can occur through various named reactions like the Friedländer, Pfitzinger, or Combes syntheses, each with a distinct mechanism involving condensation and cyclization steps. researchgate.net DFT calculations can be employed to model these reaction pathways, determining the structures and energies of reactants, transition states, and intermediates. This allows for the validation of a proposed mechanism and can explain observed regioselectivity or stereoselectivity.

A study on the methylation of a related compound, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, provides an excellent example of this combined approach. The reaction was performed experimentally, and the products were characterized. Concurrently, DFT calculations were used to model the geometry and electronic structure of the reacting anion. The theoretical results were in good agreement with the experimentally observed product distribution, providing a robust, theoretically interpreted explanation for the reaction's regioselectivity. mdpi.com This synergy between experiment and theory provides a much more complete and convincing picture of the reaction mechanism than either approach could alone.

Emerging Research Trajectories and Future Prospects

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a molecule like Methyl 2-formylquinoline-6-carboxylate, this involves developing synthesis and derivatization methods that use safer solvents, reduce energy consumption, and employ reusable catalysts. Current research trends for related quinoline (B57606) compounds focus on moving away from traditional multi-step syntheses that often rely on harsh conditions and hazardous reagents.

Future green approaches for this specific compound could include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase yields for the formation of the quinoline ring.

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or ethanol in the presence of suitable catalysts is a key goal.

Heterogeneous Catalysis: Employing solid-supported catalysts (e.g., Ru-Fe/γ-Al₂O₃) can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles.

| Parameter | Traditional Method (e.g., Skraup synthesis) | Potential Green Approach |

|---|---|---|

| Energy Source | Conventional heating (prolonged) | Microwave irradiation, Ultrasound |

| Solvents | Concentrated sulfuric acid, nitrobenzene | Water, Ethanol, Solvent-free conditions |

| Catalyst | Strong acids, oxidizing agents | Reusable heterogeneous catalysts, biocatalysts |

| Byproducts | Significant hazardous waste | Minimal and less hazardous byproducts |

Exploitation of Organocatalytic and Metal-Catalyzed Transformations

The formyl group at the 2-position is a prime site for chemical modification. Both organocatalysis and metal-catalysis offer powerful tools for the selective transformation of this group, enabling the synthesis of a diverse library of derivatives.

Organocatalysis: Chiral organocatalysts, such as those based on proline, could be used to achieve asymmetric additions to the aldehyde, yielding enantiomerically enriched secondary alcohols or other chiral products. L-proline has been shown to be an effective catalyst in multi-component reactions involving 2-chloroquinoline-3-carbaldehydes to create complex heterocyclic systems. This suggests its potential applicability for similar transformations with this compound.

Metal-Catalysis: Transition metals are widely used to catalyze reactions involving aldehydes. For instance, iron-catalyzed, light-driven reactions have been used for the alkylation of quinoline rings. The formyl group of this compound could undergo a variety of metal-catalyzed reactions:

Reduction: Selective reduction to a primary alcohol using catalysts based on ruthenium or rhodium.

Oxidation: Conversion to a carboxylic acid group, creating a di-acidic quinoline scaffold.

Coupling Reactions: Palladium- or copper-catalyzed reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds at the formyl position.

| Reaction Type | Catalyst Class | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Aldol Addition | Organocatalyst (e.g., L-proline) | Chiral β-hydroxy ketone | Access to stereochemically complex molecules |

| Transfer Hydrogenation | Metal Catalyst (e.g., Ru, Ir complex) | Hydroxymethyl group | Synthesis of alcohol derivatives |

| Reductive Amination | Metal Catalyst (e.g., Pd/C) | Aminomethyl group | Formation of amine-containing quinolines |

| Decarbonylative Coupling | Metal Catalyst (e.g., Rhodium) | Direct C-C bond at 2-position | Novel functionalization pathway |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems. Integrating the synthesis of this compound into a flow platform could involve pumping starting materials through heated reactors containing immobilized catalysts.

Furthermore, the derivatization of the formyl group is highly amenable to automated platforms. A flow reactor could be connected sequentially to other modules for purification and subsequent reactions, such as reductive amination or oxidation, allowing for the rapid and automated generation of a library of quinoline-based compounds for screening purposes.

Exploration of Bio-orthogonal Reactions with Advanced Derivatives

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. While the aldehyde group itself is not typically bio-orthogonal, it serves as a versatile handle to introduce functionalities that are.

Advanced derivatives of this compound could be synthesized for applications in chemical biology. For example, the formyl group could be converted into:

An azide or alkyne for use in "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

A tetrazine or a strained alkene (e.g., trans-cyclooctene) for inverse-electron-demand Diels-Alder (IEDDA) reactions, which are known for their extremely fast kinetics.

These modified quinoline derivatives could then be used as fluorescent probes or for labeling biomolecules in a cellular context, leveraging the inherent spectroscopic properties of the quinoline core.

Design and Synthesis of Advanced Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The structure of this compound contains multiple features that can participate in these interactions:

The planar quinoline ring system can engage in π-π stacking interactions.

The nitrogen atom in the quinoline ring and the oxygen atoms of the formyl and ester groups can act as hydrogen bond acceptors .

The ester and aldehyde functionalities can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.

By designing complementary molecules, it would be possible to direct the self-assembly of this compound into well-defined supramolecular structures such as gels, liquid crystals, or crystalline solids with interesting photophysical or material properties. The enclathration of guest molecules within cavities formed by these assemblies is also a possibility, leading to applications in sensing or separation.

Q & A

Q. What are the established synthetic routes for Methyl 2-formylquinoline-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves formylation of a quinoline precursor. For analogous compounds (e.g., methyl 2-chloroquinoxaline-6-carboxylate), chlorination of a quinoline scaffold followed by esterification is common . Key considerations:

- Precursor Selection: Start with methyl quinoline-6-carboxylate derivatives.

- Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) for introducing the formyl group.

- Optimization: Adjust solvent polarity (e.g., dichloroethane for controlled reactivity) and catalyst (e.g., Lewis acids like AlCl₃).

- Yield Improvement: Monitor reaction progress via TLC; typical yields range from 50–70% after purification by column chromatography.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., formyl proton at δ 10.2–10.5 ppm).

- X-ray Crystallography: Resolve molecular geometry using SHELX for refinement . For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~230.1).

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies (e.g., NMR suggesting dynamic conformations vs. static X-ray structures) require:

- Dynamic NMR Analysis: Variable-temperature studies to detect rotational barriers (e.g., formyl group rotation).

- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers with experimental data .

- Supplementary Techniques: IR spectroscopy to confirm carbonyl stretching frequencies (C=O: ~1680–1720 cm⁻¹).

Q. What methodological frameworks are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus and E. coli).

- Anticancer Screening: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Mechanistic Studies:

Q. How should researchers address stability and reactivity challenges during experimental design?

Methodological Answer:

- Stability Tests:

- Thermal gravimetric analysis (TGA) to determine decomposition temperature (expected >200°C) .

- pH-dependent stability: Monitor hydrolysis in aqueous buffers (pH 2–12) via HPLC.

- Reactivity Mitigation:

- Avoid strong oxidizers (e.g., KMnO₄) to prevent formyl group oxidation.

- Use inert atmospheres (N₂/Ar) during synthesis to suppress side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.